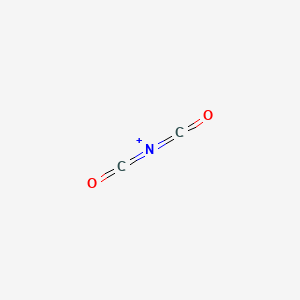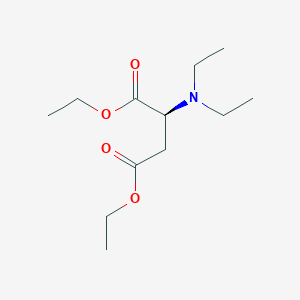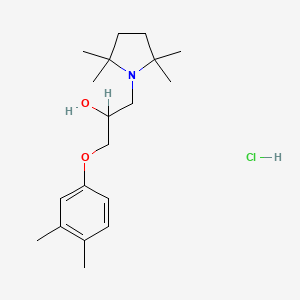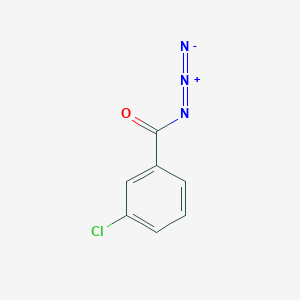![molecular formula C17H12N4 B14670100 3-Benzyl[1,2,4]triazino[5,6-c]quinoline CAS No. 51093-89-1](/img/structure/B14670100.png)
3-Benzyl[1,2,4]triazino[5,6-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that features a triazine ring fused to a quinoline ring with a benzyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with triazine precursors in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can also be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl[1,2,4]triazino[5,6-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives in the presence of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 3-Benzyl[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Triazino indole-quinoline hybrids: These compounds share a similar triazine-quinoline core but have different substituents, leading to varied biological activities.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused with a pyrazole ring and exhibit distinct pharmacological properties.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole: These derivatives have a similar triazine core but are fused with an indole ring instead of quinoline.
Uniqueness
3-Benzyl[1,2,4]triazino[5,6-c]quinoline is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for drug development and other applications .
Propiedades
Número CAS |
51093-89-1 |
|---|---|
Fórmula molecular |
C17H12N4 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
3-benzyl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C17H12N4/c1-2-6-12(7-3-1)10-16-19-15-11-18-14-9-5-4-8-13(14)17(15)21-20-16/h1-9,11H,10H2 |
Clave InChI |
RTYYAXQMWGSBJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC3=C(C4=CC=CC=C4N=C3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)

![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)


![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)



